4,5-Dichloronaphthalene-1-sulfonyl chloride
Overview
Description
4,5-Dichloronaphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H5Cl3O2S and a molecular weight of 295.57 g/mol . It is characterized by the presence of two chlorine atoms and a sulfonyl chloride group attached to a naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 4,5-Dichloronaphthalene-1-sulfonyl chloride typically involves the chlorination of naphthalene followed by sulfonation and subsequent conversion to the sulfonyl chloride derivative. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfuric acid or oleum . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
4,5-Dichloronaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form 4,5-dichloronaphthalene-1-sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dichloronaphthalene-1-sulfonyl chloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloronaphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
4,5-Dichloronaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Benzenesulfonyl chloride: Similar in reactivity but lacks the naphthalene ring structure.
Toluene-4-sulfonyl chloride: Contains a toluene ring instead of a naphthalene ring, leading to different reactivity and applications.
Naphthalene-2-sulfonyl chloride: Similar naphthalene structure but with the sulfonyl chloride group in a different position, affecting its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical processes.
Properties
IUPAC Name |
4,5-dichloronaphthalene-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3O2S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVZKVSHLRIZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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